4-[Ethyl-[2-(triazol-1-yl)ethyl]amino]benzaldehyde
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Overview
Description
4-[Ethyl-[2-(triazol-1-yl)ethyl]amino]benzaldehyde is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the triazole ring imparts unique chemical properties, making it a valuable building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Ethyl-[2-(triazol-1-yl)ethyl]amino]benzaldehyde typically involves the formation of the triazole ring followed by its attachment to the benzaldehyde moiety. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction, which involves the reaction of an azide with an alkyne to form the triazole ring. The reaction conditions often include the use of a copper(I) catalyst and a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the synthesis of the triazole intermediate and its subsequent coupling with the benzaldehyde derivative. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[Ethyl-[2-(triazol-1-yl)ethyl]amino]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 4-[Ethyl-[2-(triazol-1-yl)ethyl]amino]benzoic acid.
Reduction: 4-[Ethyl-[2-(triazol-1-yl)ethyl]amino]benzyl alcohol.
Substitution: Various substituted triazole derivatives depending on the electrophile used.
Scientific Research Applications
4-[Ethyl-[2-(triazol-1-yl)ethyl]amino]benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of pharmaceutical compounds with potential anticancer, antifungal, and antibacterial activities.
Organic Synthesis: The compound serves as a versatile building block for the construction of more complex molecules in organic synthesis.
Material Science: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[Ethyl-[2-(triazol-1-yl)ethyl]amino]benzaldehyde involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the specific target .
Comparison with Similar Compounds
Similar Compounds
4-((4-Methylbenzylidene)amino)-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol: This compound also contains a triazole ring and has demonstrated significant biological activity.
1,2,4-Triazole derivatives: These compounds share the triazole ring structure and exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
4-[Ethyl-[2-(triazol-1-yl)ethyl]amino]benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and benzaldehyde groups enhances its reactivity and potential for further functionalization, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-[ethyl-[2-(triazol-1-yl)ethyl]amino]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-2-16(9-10-17-8-7-14-15-17)13-5-3-12(11-18)4-6-13/h3-8,11H,2,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXMBBUUTGUIJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN1C=CN=N1)C2=CC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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